
1,7-Diethyl-1H-indole-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,7-二乙基-1H-吲哚-3-甲醛是吲哚的衍生物,吲哚是一种杂环芳香族有机化合物。吲哚衍生物因其显著的生物活性而闻名,并广泛应用于药物化学。
准备方法
合成路线和反应条件
1,7-二乙基-1H-吲哚-3-甲醛的合成通常涉及费歇尔吲哚合成,这是一种众所周知的构建吲哚环的方法。该方法涉及苯肼与醛或酮在酸性条件下反应。对于 1,7-二乙基-1H-吲哚-3-甲醛,起始原料将包括合适的二乙基取代苯肼和适当的醛。
工业生产方法
吲哚衍生物(包括 1,7-二乙基-1H-吲哚-3-甲醛)的工业生产通常涉及大规模费歇尔吲哚合成。反应条件经过优化,以确保最终产物的产率高且纯度高。这可能包括使用特定的催化剂、溶剂和温度控制以促进反应。
化学反应分析
反应类型
1,7-二乙基-1H-吲哚-3-甲醛可以进行多种化学反应,包括:
氧化: 醛基可以被氧化成羧酸。
还原: 醛基可以被还原成醇。
取代: 吲哚环可以进行亲电取代反应,例如卤化或硝化。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 通常使用硼氢化钠 (NaBH4) 或氢化锂铝 (LiAlH4) 等还原剂。
取代: 亲电取代反应通常需要路易斯酸(例如,AlCl3)和特定的溶剂作为催化剂,以促进反应。
主要形成的产物
氧化: 形成 1,7-二乙基-1H-吲哚-3-羧酸。
还原: 形成 1,7-二乙基-1H-吲哚-3-甲醇。
取代: 根据所用亲电试剂的不同,形成各种取代的吲哚衍生物。
科学研究应用
1,7-二乙基-1H-吲哚-3-甲醛在科学研究中有多种应用:
化学: 用作合成复杂有机分子和杂环的先驱。
生物学: 对其潜在的生物活性进行研究,包括抗菌和抗癌特性。
医药: 对其在药物开发中的潜在用途进行研究,特别是在设计新型治疗剂方面。
工业: 用于生产染料、颜料和其他工业化学品。
作用机制
1,7-二乙基-1H-吲哚-3-甲醛的作用机制涉及其与特定分子靶点和途径的相互作用。该化合物可以作为各种受体的配体,影响细胞信号通路。例如,已知吲哚衍生物与芳香烃受体相互作用,芳香烃受体在调节免疫反应和解毒过程中起作用。
相似化合物的比较
1,7-二乙基-1H-吲哚-3-甲醛可以与其他吲哚衍生物进行比较,例如:
1,7-二甲基-1H-吲哚-3-甲醛: 结构相似,但具有甲基而不是乙基。
1H-吲哚-3-甲醛: 缺少二乙基取代,使其疏水性较低。
1,7-二乙基-1H-吲哚-3-羧酸: 该化合物的氧化形式,具有羧酸基团。
1,7-二乙基-1H-吲哚-3-甲醛的独特性在于其特定的取代模式,这会影响其化学反应性和生物活性。
属性
分子式 |
C13H15NO |
|---|---|
分子量 |
201.26 g/mol |
IUPAC 名称 |
1,7-diethylindole-3-carbaldehyde |
InChI |
InChI=1S/C13H15NO/c1-3-10-6-5-7-12-11(9-15)8-14(4-2)13(10)12/h5-9H,3-4H2,1-2H3 |
InChI 键 |
LQUBFUVEZYNWMT-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C2C(=CC=C1)C(=CN2CC)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(Piperidin-1-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11895946.png)
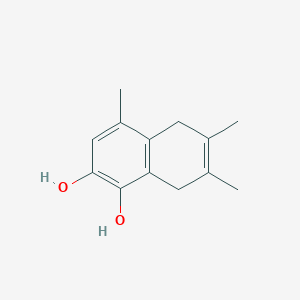

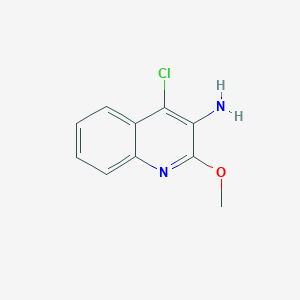

![Ethanone, 1-phenyl-2-[(trimethylsilyl)oxy]-](/img/structure/B11895970.png)


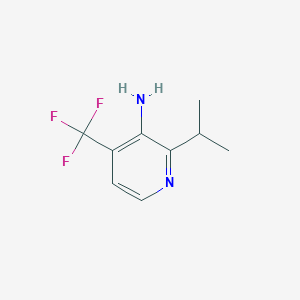
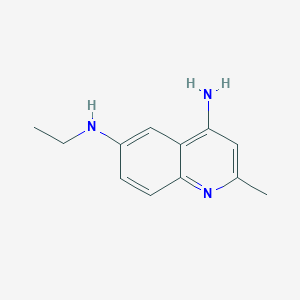

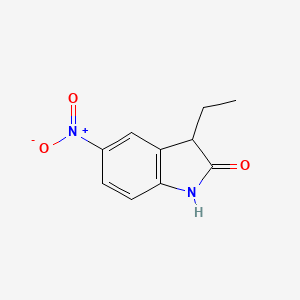
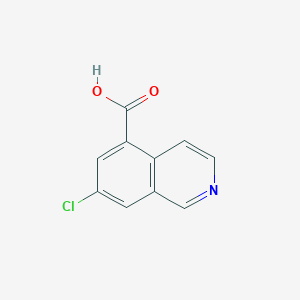
![1'-Methyl-3H-spiro[benzofuran-2,4'-piperidine]](/img/structure/B11896029.png)
